2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride
Description
This compound is a pyrrolopyridine derivative with a methyl group at the 1-position of the fused heterocyclic ring and an ethanamine side chain at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₄ClN₃, with a molecular weight of 211.69 g/mol (CAS 2060008-06-0) . It is cataloged as a life science research compound, available in high-purity forms for pharmaceutical and materials science applications . Key safety data include hazard statements for skin/eye irritation (H315-H319) and respiratory irritation (H335) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-13-7-8(4-5-11)9-3-2-6-12-10(9)13;/h2-3,6-7H,4-5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBBVQJOCSLEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060008-06-0 | |
| Record name | 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Methylation: : The pyrrolopyridine core is then methylated at the appropriate position to introduce the methyl group.
Amination: : The ethan-1-amine moiety is introduced through an amination reaction, often involving reagents like ammonia or an amine source.
Formation of Hydrochloride Salt: : The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be performed to reduce the pyrrolopyridine core or the amine group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Substitution reactions can occur at different positions on the pyrrolopyridine ring, often involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: : Nucleophiles like alkyl halides, electrophiles like acyl chlorides.
Major Products Formed
Oxidation: : Various oxidized derivatives, such as aldehydes, ketones, or carboxylic acids.
Reduction: : Reduced forms of the compound, such as amines or alcohols.
Substitution: : Substituted pyrrolopyridine derivatives with different functional groups.
Scientific Research Applications
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and receptor interactions.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-c]pyridine Derivatives
- Target Compound : Features a pyrrolo[2,3-b]pyridine core (indole-fused pyridine at positions 2,3-b).
- Its molecular weight (197.66 g/mol) is lower due to the absence of a methyl group .
Thiophene vs. Pyrrolopyridine Derivatives
- Analog: 2-{5-methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride replaces the pyridine ring with a thiophene, reducing aromatic π-stacking capacity and increasing hydrophobicity .
Substituent Variations on the Pyrrolopyridine Ring
Halogenated Derivatives
- 5-Fluoro Analog : 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride (CAS N/A) adds fluorine, improving bioavailability through reduced steric hindrance .
Methyl vs. Trifluoromethyl Groups
- Pexidartinib Hydrochloride (Turalio®): A clinically approved drug (CAS 1029044-16-3) with a 5-chloro-pyrrolo[2,3-b]pyridine core, a trifluoromethylpyridyl side chain, and a pyridylmethyl group. Its larger structure (C₂₀H₁₇ClF₃N₅) enables selective kinase inhibition (CSF1R), demonstrating the impact of bulky substituents on therapeutic targeting .
Ethanamine Side Chain Modifications
- Dihydrochloride Salts : Compounds like 2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride (EN300-26866227) feature dual protonation states, enhancing solubility but increasing molecular weight (e.g., ~246 g/mol) .
- Simpler Pyrrole Derivatives : 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride (CAS 6662-17-5) lacks the pyridine fusion, reducing aromaticity and hydrogen-bonding capacity .
Physicochemical and Pharmacological Data Comparison
Biological Activity
The compound 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride , also known by its CAS number 1092309-84-6, has garnered attention for its potential biological activity, particularly in the context of cancer therapy and kinase inhibition. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and mechanisms of action associated with this compound.
- IUPAC Name : 2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine
- Molecular Formula : C10H13N3
- Molecular Weight : 175.24 g/mol
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its antitumor effects and its role as a kinase inhibitor.
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle at the G2/M phase .
Key Findings :
- Induction of apoptosis in A549 cells.
- Cell cycle arrest observed in G2/M phase.
Kinase Inhibition
Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of several kinases, including SGK-1. The inhibition of these kinases is crucial for the treatment of various cancers and other diseases mediated by kinase activity .
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications to the pyrrolo[2,3-b]pyridine structure can enhance biological activity. For example:
- The introduction of hydrazone moieties significantly improved the inhibitory activity against c-Met kinases.
| Compound | Modification | Activity |
|---|---|---|
| 7a-r | Phenyl hydrazone | Superior c-Met inhibition |
| 12a-b | Heterocyclic hydrazone | Moderate activity |
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : Triggering programmed cell death through mitochondrial pathways.
- Cell Cycle Arrest : Disruption of normal cell cycle progression leading to G2/M phase arrest.
- Kinase Inhibition : Competitive inhibition at ATP-binding sites on kinases such as c-Met and SGK-1.
Case Studies
A study conducted on a series of pyrrolopyridine derivatives demonstrated their effectiveness in inhibiting tumor growth in vivo models. The results indicated a significant reduction in tumor size compared to control groups .
Example Case Study:
In a controlled experiment using HeLa cells treated with pyrrolopyridine derivatives:
- Control Group : No treatment.
- Treatment Group : Compound administered at varying concentrations.
Results showed a dose-dependent decrease in cell viability, confirming the compound's cytotoxic potential.
Q & A
Q. How can researchers optimize the synthesis of 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride to improve yield and purity?
- Methodological Answer : To enhance yield, adjust reaction parameters such as temperature (e.g., 0–50°C as in HCl-mediated steps ), solvent polarity, and acid concentration. For purity, employ recrystallization using water or ethanol, or column chromatography with gradients of ethyl acetate and hexane. Monitor reaction progress via TLC or HPLC (>98% purity criteria ).
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC for purity assessment (≥98% as per ), 1H/13C NMR for structural confirmation (referencing molecular formula C8H9N3 in ), and high-resolution mass spectrometry (HRMS) to verify molecular weight (147.18 g/mol ). X-ray crystallography may resolve ambiguities in stereochemistry.
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Avoid inhalation and skin contact using PPE (gloves, lab coats) and work in fume hoods . In case of exposure, rinse eyes/skin with water for ≥15 minutes. Store in sealed containers under dry, ventilated conditions to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry approaches be integrated to predict reaction pathways or optimize conditions for synthesizing this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT for transition-state modeling) and machine learning to screen reaction conditions. ICReDD’s workflow ( ) combines computational reaction path searches with experimental validation, reducing trial-and-error cycles. For example, simulate HCl’s role in protonation steps to optimize acid stoichiometry.
Q. How should researchers address discrepancies in reported yields or reactivity when scaling up the synthesis from milligram to gram quantities?
- Methodological Answer : Scale-up challenges include heat/mass transfer inefficiencies. Use kinetic modeling to identify rate-limiting steps (e.g., HCl addition in ). Implement process analytical technology (PAT) for real-time monitoring. Refer to chemical engineering principles (RDF2050112 ) for reactor design adjustments, such as switching from batch to flow reactors.
Q. What methodologies are effective in elucidating the interaction mechanisms between this compound and biological targets, such as enzymes or receptors?
- Methodological Answer : Conduct molecular docking studies (as in ) to predict binding affinities. Validate with surface plasmon resonance (SPR) for kinetic analysis or isothermal titration calorimetry (ITC) for thermodynamic profiling. For structural insights, use cryo-EM or X-ray crystallography of ligand-target complexes.
Q. In cases of contradictory spectral data (e.g., NMR shifts), what systematic approaches can validate the compound’s structure?
- Methodological Answer : Perform 2D NMR experiments (e.g., HSQC, HMBC) to resolve signal overlaps. Cross-reference with synthetic intermediates (e.g., ) and computational NMR predictions (DFT-based tools like ACD/Labs). Compare with literature data for analogous pyrrolo-pyridine derivatives .
Q. How can reactor design principles be applied to enhance the efficiency of multi-step syntheses involving this compound?
- Methodological Answer : Optimize continuous flow reactors for exothermic steps (e.g., HCl-mediated reactions ), ensuring precise temperature control. Use microreactors for hazardous intermediates. Leverage RDF2050108 (process control ) to automate parameter adjustments (pH, pressure) during scale-up.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
